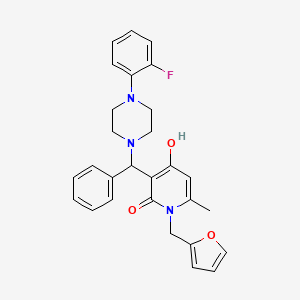

3-((4-(2-氟苯基)哌嗪-1-基)(苯基)甲基)-1-(呋喃-2-基甲基)-4-羟基-6-甲基吡啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-((4-(2-fluorophenyl)piperazin-1-yl)(phenyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one" is a complex molecule that may be related to various pharmacologically active compounds. The presence of a fluorophenyl group suggests potential activity in the central nervous system (CNS), as fluorine substitution is often used to enhance binding to CNS receptors or transporters . The furan moiety is a common feature in various bioactive compounds and can be involved in interactions with biological targets .

Synthesis Analysis

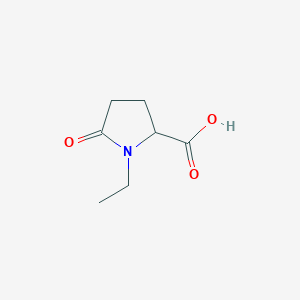

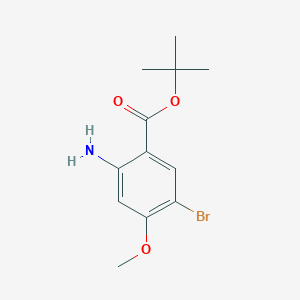

The synthesis of related compounds often involves multi-step reactions, starting from commercially available precursors. For instance, compounds with a furan ring have been synthesized using a starting material like 3,4-Difluoronirobenzene, indicating that the furan moiety can be introduced in later stages of the synthesis . Similarly, piperazine derivatives with a fluorophenyl group have been synthesized through electrophilic fluorination, which could be a relevant step in the synthesis of the compound . The synthesis of such complex molecules requires careful planning to ensure high yield and purity, minimizing side reactions and byproducts .

Molecular Structure Analysis

The molecular structure of the compound includes several pharmacophores, such as the piperazine ring, which is known to be a feature in many CNS-active agents . The presence of a 2-fluorophenyl group is significant, as it can affect the binding affinity to various receptors or transporters, such as the dopamine transporter (DAT) . The furan ring is another important structural element that can influence the compound's biological activity, possibly through ring-opening reactions that lead to conformationally mobile analogs .

Chemical Reactions Analysis

The compound likely undergoes typical organic reactions based on its functional groups. The piperazine ring can participate in nucleophilic substitution reactions, while the furan ring can undergo electrophilic aromatic substitution. The presence of a hydroxy group suggests potential for esterification or etherification reactions. The fluorine atom on the phenyl ring can influence the reactivity of the ring, making it more susceptible to nucleophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular structure. The presence of a hydroxy group suggests potential hydrogen bonding, which could affect solubility and boiling point. The fluorine atom could increase the lipophilicity of the compound, potentially enhancing its ability to cross the blood-brain barrier. The molecular weight, polarity, and steric factors of the substituents would also play a role in determining the compound's properties and its interaction with biological systems .

科学研究应用

抗抑郁和抗焦虑活性

Kumar 等人 (2017) 合成了一系列以 2-乙酰呋喃为起始原料的新型化合物,这些化合物在白化小鼠的行为测试中表现出显着的抗抑郁和抗焦虑活性。设计这些化合物是为了探索呋喃衍生物在精神健康障碍中的治疗潜力 (Kumar 等人,2017)。

抗精神病潜力

Raviña 等人 (2000) 制备了一系列丁酰苯酮,这些丁酰苯酮对多巴胺和血清素受体表现出亲和力。通过各种药理学检测评估了这些化合物的抗精神病潜力,突出了构象受限结构在开发新治疗剂中的重要性 (Raviña 等人,2000)。

代谢研究

Lavrijsen 等人 (1992) 研究了氟桂利嗪在大鼠、狗和人类中的代谢,提供了对生物转化途径和物种特异性代谢差异的见解。这项研究对于了解治疗性化合物的药代动力学至关重要 (Lavrijsen 等人,1992)。

晶体结构分析

Ullah 和 Stoeckli-Evans (2021) 分析了一种与查询类似的化合物的晶体结构,提供了有关其分子构象和相互作用的有价值的信息。这项研究有助于理解对药物设计至关重要的构效关系 (Ullah 和 Stoeckli-Evans,2021)。

神经应用的 PET 成像

Kumata 等人 (2015) 开发了一种 PET 示踪剂,用于对大脑中的脂肪酸酰胺水解酶进行成像,说明了氟苯基衍生物在神经影像学中用于研究神经退行性疾病 (Kumata 等人,2015)。

合成和生物活性

García 等人 (2014) 和 Shakhmaev 等人 (2016) 的研究探索了具有潜在生物活性的新型化合物的合成,包括开发用于 PET 成像的血清素受体的配体以及氟桂利嗪的催化合成。这些研究突出了通过化学合成创造更有效和选择性治疗剂的持续努力 (García 等人,2014); (Shakhmaev 等人,2016)。

属性

IUPAC Name |

3-[[4-(2-fluorophenyl)piperazin-1-yl]-phenylmethyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN3O3/c1-20-18-25(33)26(28(34)32(20)19-22-10-7-17-35-22)27(21-8-3-2-4-9-21)31-15-13-30(14-16-31)24-12-6-5-11-23(24)29/h2-12,17-18,27,33H,13-16,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTIXQUEOUMPDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2546154.png)

![1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2546158.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2546160.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2546166.png)

![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B2546169.png)

![3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propanoic acid](/img/structure/B2546173.png)

![2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2546174.png)

![N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2546175.png)